
Pnri-299
描述
PNRI-299 是一种选择性激活蛋白 1 (AP-1) 转录抑制剂。激活蛋白 1 是一种转录因子,它在响应各种刺激时调节基因表达,控制细胞过程,如分化、增殖和凋亡。 This compound 特异性抑制 AP-1 转录,而不影响其他转录因子,如核因子 kappa B (NF-κB) 或硫氧还蛋白 .
准备方法
PNRI-299 的合成采用化学基因组学方法,利用设计为 β-折叠的双环模板,这种基序在氧化还原敏感蛋白中很常见。该模板包含一个烯二酮部分,用于捕获氧化还原蛋白活性位点中关键的半胱氨酸残基。 通过使用组合库方法添加不同的氨基酸侧链,在模板中引入变异 .
化学反应分析
PNRI-299 与氧化还原亲核试剂发生特异性反应,特别是氧化还原蛋白活性位点中的半胱氨酸残基。它与氧化还原亲核试剂半胱氨酸-65 相互作用,有助于解释结构-活性关系。 即使在高浓度下,该化合物也不会影响 NF-κB 转录或硫氧还蛋白 .
科学研究应用
Therapeutic Applications in Asthma
Mechanism of Action:
PNRI-299 selectively inhibits the transcription factor AP-1 without affecting NF-κB or thioredoxin pathways. This selectivity is significant because it allows for targeted therapeutic interventions in conditions characterized by excessive AP-1 activity, such as asthma.
Case Studies:
In a mouse model of asthma, treatment with this compound resulted in:
- Reduced airway eosinophil infiltration: This is critical as eosinophils are key contributors to asthma pathology.
- Decreased mucus hypersecretion and edema: These effects contribute to improved airway function and reduced respiratory distress.
- Lowered IL-4 levels: IL-4 is an important cytokine involved in the allergic response, and its reduction indicates a potential for therapeutic intervention in allergic inflammation .
Cancer Research
Potential Role in Cancer Therapy:
this compound has shown promise as a therapeutic agent in cancer research due to its ability to inhibit Ref-1, which is implicated in the survival and proliferation of cancer cells.
Case Studies:
Research indicates that:
- This compound can inhibit growth in various cancer cell lines by targeting pathways regulated by Ref-1.
- In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, suggesting its potential use as an adjunct therapy in cancer treatment .
Inflammatory Diseases
Role in Inflammatory Response:
this compound has been evaluated for its effects on inflammation beyond asthma. Its inhibition of AP-1 has implications for other inflammatory conditions.
Research Findings:
Studies have shown that:
- This compound does not significantly alter the inflammatory response induced by ischemia/reperfusion injury, indicating that while it may be effective in specific models like asthma, its efficacy may vary across different inflammatory contexts .
Summary of Applications
The following table summarizes the applications of this compound across various fields:
作用机制
PNRI-299 通过选择性抑制 AP-1 转录发挥作用。它与氧化还原效应因子 1 (Ref-1) 特异性反应,以抑制 AP-1 转录并过表达其分子靶标。该化合物与氧化还原亲核试剂半胱氨酸-65 相互作用,这有助于解释其结构-活性关系。 Ref-1 削弱了 this compound 对 AP-1 转录的抑制作用 .
相似化合物的比较
PNRI-299 独特之处在于它选择性抑制 AP-1 转录,而不影响其他转录因子,如 NF-κB 或硫氧还蛋白。 类似的化合物包括其他 AP-1 转录选择性抑制剂,但 this compound 因其与 Ref-1 的特异性相互作用及其在减少哮喘模型的气道炎症方面的显着作用而脱颖而出 .
类似化合物::- NDMC101: 一种有效的破骨细胞生成抑制剂。
- CHF5407: 一种毒蕈碱 M3 受体拮抗剂 .
This compound 对 AP-1 转录的选择性抑制及其在减少气道炎症方面的显着作用使其成为免疫学和呼吸系统疾病科学研究中宝贵的化合物。
生物活性
PNRI-299, chemically known as N-benzyl-2-(3-cyanophenyl)-1,3,7-trioxo-2,3,7,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide, has garnered attention in various biological studies due to its role as an inhibitor of the transcription factor AP-1 (Activator Protein 1). This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects in different biological models, and relevant case studies.
This compound functions primarily by inhibiting AP-1 activity. AP-1 is a crucial transcription factor involved in various cellular processes, including inflammation, cell proliferation, and apoptosis. By blocking AP-1's transcriptional activity, this compound can modulate several downstream signaling pathways.
Key Findings:
- Inhibition of AP-1 : this compound has been shown to react specifically with Ref-1 (reduction/oxidation factor), inhibiting its ability to activate AP-1-dependent transcriptional pathways .
- Impact on Inflammatory Responses : Studies indicate that this compound does not significantly alter inflammatory responses in certain models of injury, such as intestinal ischemia-reperfusion (I/R) injury. The compound exhibited minimal effects on vascular permeability and cytokine levels in these contexts .
1. Asthma Model
In a mouse model of asthma, this compound was tested for its efficacy in reducing airway inflammation. The results indicated that treatment with this compound led to a significant reduction in airway swelling and inflammatory cell infiltration compared to controls, suggesting its potential utility in managing asthma symptoms .
2. Ischemia-Reperfusion Injury
In the context of I/R injury, this compound was evaluated for its protective effects against tissue damage. Despite its role as an AP-1 inhibitor, this compound did not significantly impact the inflammatory changes or lethality associated with I/R injury. This indicates that while it may inhibit AP-1 activity, other pathways may compensate for this inhibition during acute inflammatory responses .
Data Tables
The following table summarizes the effects of this compound across different biological models:
Case Study 1: Asthma Management
In a controlled study involving asthmatic mice treated with this compound, researchers observed a marked decrease in eosinophilic infiltration and mucus production. This suggests that targeting AP-1 may provide therapeutic benefits in allergic conditions.
Case Study 2: Ischemia-Reperfusion Injury
A separate investigation into the role of this compound during I/R injury revealed that while it inhibited AP-1 activity, it did not confer protective benefits against tissue damage or systemic inflammatory responses typically associated with such injuries. This highlights the complexity of inflammatory pathways and the potential need for combination therapies to achieve desired outcomes.
属性
IUPAC Name |
N-benzyl-2-(3-cyanophenyl)-1,3,6-trioxo-5H-[1,2,4]triazolo[1,2-a]pyridazine-8-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O4/c22-11-15-7-4-8-16(9-15)25-20(29)24-13-17(27)10-18(26(24)21(25)30)19(28)23-12-14-5-2-1-3-6-14/h1-10H,12-13H2,(H,23,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQJVNPKWQFAKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C=C(N2N1C(=O)N(C2=O)C3=CC=CC(=C3)C#N)C(=O)NCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550368-41-7 | |
Record name | PNRI-299 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550368417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PNRI-299 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WW6I6D1Z1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。